N-(2,2-Dimethoxyethyl)acetamide

Description

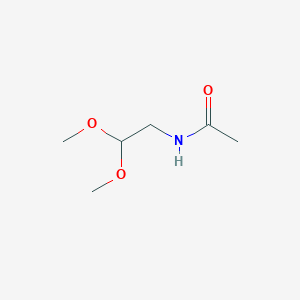

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(8)7-4-6(9-2)10-3/h6H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEAEJNJEVNVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571020 | |

| Record name | N-(2,2-Dimethoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62005-48-5 | |

| Record name | N-(2,2-Dimethoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,2 Dimethoxyethyl Acetamide and Its Derivatives

Established Synthetic Pathways

Established methods for the synthesis of N-(2,2-Dimethoxyethyl)acetamide and its derivatives primarily involve standard organic reactions such as amidation and acylation. These pathways are widely utilized due to their reliability and the accessibility of starting materials.

Amidation Reactions Utilizing Aminoacetaldehyde Dimethyl Acetal (B89532)

A common and direct method for synthesizing this compound is the amidation of aminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxyethanamine. chemicalbook.com This reaction typically involves treating the amine with an acetylating agent. Acetic anhydride (B1165640) is a frequently used reagent for this purpose. researchgate.netiu.edu The reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon of the anhydride, leading to the formation of the amide bond.

Another effective acetylating agent is acetyl chloride. The reaction with acetyl chloride is often carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.net This method is advantageous for its high reactivity.

The general reaction can be summarized as follows: CH3CO-X + H2N-CH2CH(OCH3)2 → CH3CONH-CH2CH(OCH3)2 + HX (where X = OCOCH3 for acetic anhydride or Cl for acetyl chloride)

Acylation Strategies Involving 2,2-Dimethoxyethanamine

Acylation of 2,2-dimethoxyethanamine is a broader category that encompasses the use of various acylating agents beyond simple acetyl groups. guidechem.com This approach allows for the synthesis of a wide range of N-substituted derivatives. The fundamental reaction mechanism remains the nucleophilic addition-elimination at the acyl carbon.

Researchers have successfully coupled 2,2-dimethoxyethanamine with a variety of acid chlorides in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) to produce the corresponding N-acylated products. researchgate.net This modular approach is valuable for creating libraries of compounds for various research applications. researchgate.net

Reaction with Substituted Acyl Chlorides (e.g., Chloroacetyl Chloride, Bromoacetyl Bromide)

To synthesize derivatives of this compound, substituted acyl chlorides like chloroacetyl chloride or bromoacetyl bromide are employed. sphinxsai.comresearchgate.netchegg.com The reaction of 2,2-dimethoxyethanamine with chloroacetyl chloride, for instance, yields N-(2,2-dimethoxyethyl)-2-chloroacetamide. sphinxsai.comekb.eg

This reaction is typically conducted in an organic solvent, often in the presence of a base to scavenge the hydrogen halide formed during the reaction. ekb.eg These halogenated derivatives are important intermediates themselves, as the halogen atom provides a reactive site for further synthetic modifications, such as nucleophilic substitution reactions. google.comnih.govpharmaffiliates.com For example, N-(2,2-dimethoxyethyl)-2-chloroacetamide is a precursor in the synthesis of more complex molecules. google.com

Advanced and Optimized Synthetic Protocols

As the demand for efficient and environmentally friendly chemical processes grows, advanced and optimized synthetic protocols for this compound and its derivatives have been developed.

High-Yielding Synthesis Approaches

Efforts to improve the efficiency of synthesis have led to the development of high-yielding protocols. For instance, a facile one-pot process for the amidation of amines using chloroacetyl chloride has been developed with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in THF, achieving yields between 75% and 95%. sphinxsai.com While this specific example uses aryl amines, the principle can be extended to aliphatic amines like 2,2-dimethoxyethanamine.

Another approach to enhance yield involves phase transfer catalysis. In the synthesis of a derivative, N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide, the use of a phase transfer catalyst in a biphasic system of an organic solvent and water resulted in a higher yield of up to 72%, a notable improvement over previous methods. google.com

Sustainable Synthesis (Green Chemistry Principles)

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce environmental impact. csic.esnih.govresearchgate.net This includes the use of greener solvents, minimizing waste, and improving atom economy. While specific literature detailing a "green" synthesis of this compound is not abundant, general green amidation strategies are applicable.

One key principle is the use of safer solvents. Research into aqueous media for peptide synthesis, which involves amide bond formation, highlights the potential for replacing traditional organic solvents with water. csic.es Another green approach involves the use of catalytic methods that avoid stoichiometric reagents, thereby reducing waste. The development of amidation reactions that can proceed under milder conditions and with higher atom economy aligns with the goals of sustainable synthesis. researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, moving from traditional batch processing to modern, continuous production. This methodology offers significant advantages, including enhanced safety, improved heat and mass transfer, greater scalability, and the potential for automation. In a typical flow synthesis, reactants are pumped through a network of tubes and reactors where the chemical transformation occurs under precisely controlled conditions of temperature, pressure, and residence time.

While the principles of continuous flow synthesis are broadly applicable to a vast range of chemical reactions, including amidation, specific documented examples detailing the continuous flow synthesis of this compound are not prominent in the current body of scientific literature. However, the synthesis of amides, in general, is well-suited to flow techniques. For instance, the reaction of an amine with an acid chloride, a common method for acetamide (B32628) formation, can be readily adapted to a flow process. In a hypothetical flow synthesis of this compound, aminoacetaldehyde dimethyl acetal and acetyl chloride could be introduced into a T-mixer, followed by passage through a heated reactor coil to facilitate the reaction. A subsequent in-line purification module could then isolate the desired product. The development of such a process would leverage the inherent benefits of flow chemistry to produce this compound in a more efficient, controlled, and scalable manner compared to conventional batch methods.

Synthesis of Functionally Substituted this compound Derivatives

The core structure of this compound serves as a scaffold for the introduction of various functional groups, leading to a diverse array of derivatives. These substitutions can be strategically placed to modulate the molecule's chemical and physical properties. The following sections detail the synthesis of specific classes of these derivatives.

Halogenated Derivatives

Halogenated derivatives of this compound are typically synthesized by introducing halogen atoms onto the acetyl group. A primary and widely used method involves the chloroacetylation of an amine with chloroacetyl chloride. researchgate.net This approach is foundational for producing 2-chloro-N-substituted acetamides. The reactivity of the chlorine atom in these intermediates makes them valuable precursors for further functionalization. researchgate.net

For example, the synthesis of N-aryl 2-chloroacetamides is achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net A novel approach has been developed for the synthesis of 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides via the C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. youtube.com This reaction demonstrates the creation of heavily halogenated acetamide structures. Furthermore, these chloroacetamide derivatives can be reacted with various nucleophiles, such as sodium hydrogen selenide (B1212193), to create more complex molecules like diorganyl selenide compounds. researchgate.net

Table 1: Synthesis of Halogenated Acetamide Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Aryl amine | Chloroacetyl chloride | N-Aryl 2-chloroacetamide | researchgate.net |

| 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | Aromatic compound (e.g., Toluene) | 2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide | youtube.com |

| 2-Chloro-N-phenylacetamide | Sodium hydrogen selenide (in situ) | Bis-(N-phenylacetamide) selenide | researchgate.net |

Aromatic and Heteroaromatic Substituted Derivatives

The synthesis of aromatic and heteroaromatic substituted derivatives of this compound can be achieved through several strategic pathways. These methods generally involve either building the acetamide onto an existing aromatic amine or introducing the aromatic moiety to a pre-formed acetamide structure.

One common strategy involves the nucleophilic substitution reaction of N-substituted 2-chloroacetamides with aromatic or heteroaromatic nucleophiles. For instance, N-aryl 2-chloroacetamides readily react with nucleophiles where the chlorine atom is displaced to form a new bond with an oxygen, nitrogen, or sulfur atom of an aromatic or heteroaromatic ring. researchgate.net The synthesis of N-phenyl-2-(phenylsulfanyl)acetamide has been reported from the reaction of a sulfonylguanidine (B1260306) derivative with 2-chloro-N-phenylacetamide. researchgate.net Similarly, N-heteroaryl-2-(heteroarylthio)acetamides can be synthesized, highlighting the versatility of this approach for creating complex heteroaromatic structures. researchgate.net

Another powerful method is the condensation reaction. A Claisen-Schmidt type condensation between 2-(N-acetyl)acetophenone and 2-formylbenzoic acid has been used to generate a complex phthalide (B148349) derivative, N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, in high yield. mdpi.com The synthesis of various heteroaromatic compounds, such as thiazoles and thiadiazoles, often involves the use of acetamide derivatives as key building blocks in cyclization reactions. archivepp.com

Table 2: Synthesis of Aromatic and Heteroaromatic Acetamide Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Aryl 2-chloroacetamide | Various nucleophiles (O, N, S) | N-Aryl acetamide derivatives | researchgate.net |

| Benzenesulfonylguanidine derivative | 2-Chloro-N-phenylacetamide | N-Phenyl-2-(phenylsulfanyl)acetamide | researchgate.net |

| 2-(N-Acetyl)acetophenone | 2-Formylbenzoic acid, NaOH | N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide | mdpi.com |

| Heteroarylcarbaldehyde | Secondary amine, Isocyanide | Sterically congested 2-(heteroaryl)acetamide derivatives | researchgate.net |

Polymer-Supported Analogues

The immobilization of this compound analogues on polymer supports is a key strategy in combinatorial chemistry and the development of functional materials. This can be achieved either by synthesizing the acetamide derivative directly on a solid-phase resin or by incorporating an acetamide-containing monomer into a polymer chain.

Solid-phase synthesis offers significant advantages for creating libraries of compounds by simplifying purification, as excess reagents and byproducts are simply washed away from the resin-bound product. A general and efficient N-acetylation method for solid-phase synthesis utilizes malonic acid as a precursor. researchgate.net In this process, a reactive ketene (B1206846) intermediate is formed in situ, which then acetylates a primary or secondary amine anchored to the solid support. researchgate.net This technique is broadly applicable to a variety of molecules, including peptides and non-peptidic structures, and provides high yields. researchgate.net The foundational principles of solid-phase peptide synthesis, which involve the sequential coupling of amino acids (forming amide bonds) on a resin, are also relevant for constructing complex acetamide-containing structures on a solid support. peptide.com

Alternatively, polymers can be synthesized from monomers that already contain an acetamide functionality. For example, a biobased polymethacrylate (B1205211) has been synthesized via free radical polymerization of a methacrylic acid ester of 2-acetamide-2-deoxyisosorbide (ADI), a platform chemical derived from chitin. researchgate.net This results in a polymer with acetamide groups as part of its repeating units, imparting specific properties like a high glass transition temperature. researchgate.net

Table 3: Synthesis of Polymer-Supported Acetamide Analogues

| Method | Key Reagents/Monomers | Description | Reference |

|---|---|---|---|

| Solid-Phase N-Acetylation | Amine-functionalized resin, Malonic acid | In situ formation of a ketene intermediate acetylates the resin-bound amine. | researchgate.net |

| Radical Polymerization | 2-Acetamide-2-deoxyisosorbide (ADI) methacrylate | Polymerization of an acetamide-containing monomer to form a functional polymer. | researchgate.net |

| Staudinger Reaction on Polymer | Poly(oxyethylene H-phosphonate), Azide-containing glucose derivative | Post-polymerization modification to attach an acetamide-containing moiety to a polymer backbone. | mdpi.com |

Mechanistic Investigations of Reactions Involving N 2,2 Dimethoxyethyl Acetamide

Formation and Reactivity of N-Acyliminium Ion Intermediates

N-(2,2-Dimethoxyethyl)acetamide serves as a stable and convenient precursor for the generation of a key reactive intermediate: the N-acyliminium ion. These ions are significantly more electrophilic than their corresponding iminium ion counterparts, rendering them highly reactive toward a wide array of nucleophiles. qub.ac.uk The formation of the N-acyliminium ion from this compound is typically initiated under acidic conditions, which can be achieved using either Brønsted or Lewis acids.

The process begins with the protonation of one of the methoxy (B1213986) groups of the dimethyl acetal (B89532) functionality. This is followed by the elimination of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. Subsequent elimination of the second methoxy group is driven by the participation of the adjacent acetamido nitrogen atom's lone pair, resulting in the formation of the cyclic N-acyliminium ion. This intermediate is a powerful electrophile, capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. qub.ac.uk

The high electrophilicity of the N-acyliminium ion allows it to be trapped by various nucleophiles, including electron-rich aromatic rings, alkenes, and even heteroatoms. This reactivity is the cornerstone of its utility in constructing complex molecular architectures, particularly heterocyclic systems. qub.ac.uk The generation of these ions from stable precursors like N-acyl-N,O-acetals is a common strategy in organic synthesis to functionalize the position alpha to a nitrogen atom within an amide or carbamate. qub.ac.uk

Acid-Catalyzed Cyclization Processes

A prominent application of this compound is its use in acid-catalyzed cyclization reactions, most notably the Pictet-Spengler reaction. rsc.orgresearchgate.net This reaction involves the cyclization of a β-arylethylamine with an aldehyde or its equivalent, such as the N-acyliminium ion precursor we are discussing. The driving force is the formation of a new ring system, typically a tetrahydroisoquinoline or a β-carboline, which are common motifs in alkaloid natural products. arkat-usa.org

The mechanism in the context of this compound involves the initial acid-catalyzed formation of the N-acyliminium ion as described previously. This highly electrophilic species is then attacked by an intramolecular or intermolecular electron-rich aromatic ring (like an indole (B1671886) or a phenol). In an intramolecular setting, if the this compound moiety is tethered to a suitable aromatic nucleophile, an intramolecular cyclization ensues. This process is a variation known as the N-acyliminium Pictet-Spengler reaction. rsc.org

The use of an N-acyliminium ion instead of a simple iminium ion (generated from an aldehyde and an amine) offers the advantage of increased electrophilicity. This allows the cyclization to proceed under milder conditions and with a broader range of less nucleophilic aromatic rings. rsc.org The reaction often demonstrates high yields, and the resulting products can be valuable intermediates in the synthesis of biologically active compounds. nih.gov

Below is a table summarizing typical conditions for such cyclization reactions.

| Catalyst | Solvent | Temperature | Yield | Reference |

| Hydrochloric Acid | Protic Solvent | Heating | Moderate to High | rsc.org |

| AuCl₃/AgOTf | Aprotic Media | Mild | High | rsc.org |

| Brønsted Acids | Toluene/Hexane | Room Temp to 50 °C | High | nih.gov |

Intramolecular Amidoalkylation Mechanisms

Intramolecular amidoalkylation is a powerful method for the stereoselective synthesis of nitrogen-containing heterocyclic compounds. acs.org This reaction relies on the cyclization of an N-acyliminium ion onto a tethered nucleophile. This compound is an excellent substrate for initiating such reactions.

The mechanism commences with the acid-catalyzed generation of the N-acyliminium ion from the this compound precursor. Once formed, this electrophilic intermediate is positioned to be intercepted by a nucleophilic moiety present within the same molecule. This internal nucleophile can be a π-system, such as an alkene or an aromatic ring, leading to the formation of bicyclic or polycyclic lactams. acs.orgnih.gov

The intramolecular nature of this process often allows for a high degree of stereochemical control, leading to the formation of specific diastereomers. This is particularly valuable in the asymmetric synthesis of complex targets like pyrrolo[2,1-a]isoquinolines. acs.org Chiral Brønsted acids have been employed to catalyze these reactions enantioselectively, further expanding their synthetic utility. rsc.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.

Dehydrogenative Reactions in Polycyclic System Construction

While direct examples involving this compound are not extensively documented, the N-acyliminium ion it generates is a prime candidate for participating in dehydrogenative or oxidative cyclization reactions to form polycyclic systems. These reactions, often termed cross-dehydrogenative couplings (CDC), create carbon-carbon or carbon-heteroatom bonds by removing two hydrogen atoms, representing a highly atom-economical approach. rsc.orgnih.gov

A hypothetical mechanism would involve the formation of the N-acyliminium ion, which then undergoes cyclization onto an aromatic or other nucleophilic partner. The resulting intermediate, instead of being quenched by a simple deprotonation, would undergo an oxidation step to restore aromaticity or form a new double bond, thus completing the construction of the polycyclic framework. This oxidation can be promoted by an external oxidant or, in some cases, by the reaction conditions themselves. nih.gov

For instance, oxidative-decarboxylative intramolecular cyclizations of dipeptide derivatives have been shown to produce polycyclic N-heterocyclic scaffolds. nih.gov Similarly, radical-based annulation cyclizations are also employed to build N-containing polycyclic skeletons. rsc.org These strategies highlight the potential for precursors like this compound to be integrated into modern synthetic methodologies that rely on oxidative or dehydrogenative bond formation to access complex molecular architectures. The oxidized form of cofactors like NAD(P)⁺ is known to be used in nature for oxidative dehydrogenation processes. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

The concepts of regioselectivity and stereoselectivity are crucial in organic synthesis, dictating the specific location and three-dimensional arrangement of newly formed bonds. In reactions involving this compound, these factors are predominantly controlled during the cyclization step of the N-acyliminium ion intermediate.

Regioselectivity refers to the preference for bond formation at one position over another. In intramolecular amidoalkylation or Pictet-Spengler reactions, when the nucleophilic aromatic ring has multiple potential sites for attack, the regiochemical outcome is determined by the electronic and steric properties of the aromatic ring. Generally, the electrophilic attack of the N-acyliminium ion occurs at the most nucleophilic position of the aromatic ring. For example, in substituted indoles, cyclization typically occurs at the C3 position.

Stereoselectivity refers to the preferential formation of one stereoisomer over another.

Diastereoselectivity: In intramolecular cyclizations, the geometry of the tether connecting the N-acyliminium ion and the nucleophile can lead to a preference for one diastereomer. For instance, the synthesis of pyrrolo[2,1-a]isoquinolines from L-DOPA derivatives via intramolecular α-amidoalkylation can proceed with high diastereoselectivity. acs.org

Enantioselectivity: The use of chiral catalysts, such as chiral Brønsted acids, can induce enantioselectivity in these cyclizations. nih.gov The catalyst can form a chiral ion pair with the N-acyliminium intermediate, effectively shielding one face of the electrophile and directing the nucleophilic attack to the other, resulting in a high enantiomeric excess of one enantiomer.

The table below provides examples of stereoselective outcomes in reactions involving N-acyliminium ion precursors.

| Reaction Type | Catalyst System | Stereochemical Outcome | Reference |

| Pictet-Spengler | Chiral Prolyl-urea | High Enantioselectivity (up to 94% ee) | nih.gov |

| Intramolecular α-Amidoalkylation | (from L-DOPA derivative) | High Diastereoselectivity | acs.org |

| N-Acyliminium Reduction | NaBH₃CN | 1:1 Diastereomer Ratio | beilstein-journals.org |

| Catalytic Hydrogenation | Pd/C, H₂ | 9:1 Diastereomer Ratio | beilstein-journals.org |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The strategic importance of N-(2,2-Dimethoxyethyl)acetamide lies in its ability to generate N-acyliminium ion intermediates under acidic conditions. The acetal (B89532) group is readily hydrolyzed to reveal a reactive aldehyde, which can then participate in intramolecular cyclization reactions. This process allows for the efficient and often stereoselective formation of five- and six-membered heterocyclic rings, which are prevalent in biologically active molecules.

Pyrazinoisoquinoline Derivatives (e.g., Praziquantel and Analogues)

The pyrazino[2,1-a]isoquinoline ring system is the central framework of Praziquantel, a critical drug on the World Health Organization's List of Essential Medicines for treating schistosomiasis and other parasitic worm infections. The synthesis of Praziquantel and its analogues heavily relies on intermediates derived from the N-(2,2-dimethoxyethyl)amino motif.

In a common synthetic strategy, a precursor like 2-chloro-N-phenethylacetamide is reacted with aminoacetaldehyde dimethylacetal to produce the key intermediate, 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. clockss.orgjchemrev.com This intermediate contains the core structure of this compound linked to a phenylethylamine backbone. The crucial step is an acid-catalyzed cyclization (a Pictet-Spengler type reaction), where the dimethoxyethyl group is unmasked to an aldehyde. This aldehyde then reacts with the activated benzene (B151609) ring of the phenylethyl group to form the isoquinoline (B145761) portion of the fused ring system. This cyclization yields the tetracyclic amine known as praziquanamine. clockss.orgorgsyn.org Subsequent acylation of this amine with cyclohexanecarbonyl chloride furnishes Praziquantel. orgsyn.orgrsc.org

The synthesis of Praziquantel analogues follows a similar pathway. For instance, starting with substituted phenylalkylamines like amphetamine or phenylbutylamine, researchers have synthesized analogues such as 6-methylpraziquanamine. organic-chemistry.org The reaction sequence involves condensation with a haloacetyl halide, followed by aminoalkylation with aminoacetaldehyde dimethylacetal to form the corresponding this compound derivative, which is then cyclized. organic-chemistry.org

Table 1: Synthesis of Praziquantel Intermediates

| Starting Material | Reagent | Intermediate Formed | Key Transformation | Reference |

|---|---|---|---|---|

| 2-Chloro-N-phenethylacetamide | Aminoacetaldehyde dimethylacetal | 2-[(2,2-Dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide | Aminoalkylation | clockss.orgjchemrev.com |

| 2-Amino-N-phenylethylacetamide | Bromoacetaldehyde dimethylacetal | 2-[(2,2-Dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide | Aminoalkylation | rsc.org |

| 2-[(2,2-Dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide | Sulphuric Acid | 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline (Praziquanamine) | Intramolecular Cyclization | clockss.orgorgsyn.org |

| 2-Bromo-N-(1-phenylpropan-2-yl)acetamide | Aminoacetaldehyde dimethylacetal | 2-[(2,2-Dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamide | Aminoalkylation | organic-chemistry.org |

Imidazolinone and Pyrazinone Derivatives

The versatility of the N-(2,2-dimethoxyethyl) group extends to the synthesis of other important heterocycles like imidazolinones and pyrazinones. Research has shown that amido-ureido-acetal compounds, which can be considered derivatives of this compound, undergo selective intramolecular cyclization. clockss.org Under acidic conditions, these precursors preferentially form imidazolinone rings over pyrazinone rings. clockss.org This selectivity is attributed to the site-selective generation of an N-acyliminium ion from the acetal, which then undergoes cyclization with the adjacent urea (B33335) nitrogen.

For example, the synthesis of 2(1H)-pyrazinones can be achieved by reacting 2,2-dimethoxyethylamine with diethyl oxalate (B1200264) to form an oxamate (B1226882) intermediate. rsc.org This intermediate is then converted to an N-benzyl-N′-(2,2-dimethoxyethyl)oxamide, which possesses the core acetamide (B32628) structure and can be cyclized to the pyrazinone ring. rsc.org Similarly, piperazin-2-ones can be synthesized from 2-amino-N-(2,2-dimethoxyethyl)acetamides via cyclic iminium intermediates. researchgate.net

Hydantoin (B18101) and Thiohydantoin Derivatives

Hydantoin and thiohydantoin scaffolds are privileged structures in medicinal chemistry, found in numerous anticonvulsant and anticancer drugs. encyclopedia.pub The same amido-ureido-acetal and amido-thioureido-acetal precursors used for imidazolinones can be directed to form hydantoins and thiohydantoins under different reaction conditions. clockss.org

Specifically, when amido-ureido-acetal compounds are treated with a base like sodium ethoxide in ethanol, they are quantitatively converted to hydantoin derivatives. clockss.org Similarly, the corresponding amido-thioureido-acetal precursors yield thiohydantoin derivatives under basic or nearly neutral conditions. clockss.org This condition-dependent selectivity allows chemists to synthesize either five-membered imidazolinone/hydantoin rings or six-membered pyrazinone rings from a common precursor, highlighting the synthetic utility of the this compound framework.

Iminothiazolidine Derivatives

The synthetic potential of these acetal-containing precursors is further demonstrated in the formation of iminothiazolidine derivatives. When amido-thioureido-acetals are subjected to cyclization conditions, a mixture of products including thiohydantoin, pyrazinone, and iminothiazolidine can be formed. clockss.org The formation of the iminothiazolidine ring represents another pathway for the N-acyliminium ion intermediate, where cyclization occurs involving the sulfur atom of the thiourea (B124793) moiety. The ratio of these products can be controlled, allowing for the selective synthesis of these different heterocyclic systems from a single, versatile starting material derived from the this compound structure. clockss.org

Table 2: Condition-Dependent Cyclization of Amido-Ureido/Thioureido-Acetal Precursors

| Precursor Type | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| Amido-ureido-acetal | Acidic | Imidazolinone | clockss.org |

| Amido-ureido-acetal | Basic (NaOEt/EtOH) | Hydantoin | clockss.org |

| Amido-thioureido-acetal | Basic/Neutral | Thiohydantoin / Iminothiazolidine | clockss.org |

Indole (B1671886) and Carbazole (B46965) Ring Systems

Indole and carbazole ring systems are fundamental components of a vast number of natural products, pharmaceuticals, and functional materials. nih.govjsynthchem.com The synthesis of these frameworks is a major focus in organic chemistry, with numerous established methods such as the Fischer, Bischler, and Larock indole syntheses, and metal-catalyzed cyclizations for carbazoles. nih.govbeilstein-journals.org

While N-acetamide substituted carbazoles and indole acetamide derivatives are known and synthetically important compounds, the specific use of this compound as a key precursor for the construction of the core indole or carbazole ring is not prominently featured in the mainstream synthetic literature. researchgate.netrsc.org Syntheses of carbazole acetamides, for example, typically involve the alkylation of a pre-formed carbazole ring rather than building the ring from an acetamide precursor. researchgate.net While the acetal functionality is a masked aldehyde, which could theoretically participate in cyclization strategies like the Madelung or Bischler-Möhlau syntheses, these routes are not commonly employed with this specific substrate.

Benzazepinone (B8055114) Frameworks

Benzazepinones constitute another class of heterocycles with significant biological activities. Their synthesis often involves intramolecular cyclizations, such as Friedel-Crafts reactions or palladium-catalyzed aminations. However, based on available literature, a direct and established role for this compound as a key intermediate in the de novo synthesis of the benzazepinone framework is not well-documented. Synthetic routes to these seven-membered rings typically start from different precursors tailored for the specific cyclization strategy required.

Benzimidazolinopiperazinone Scaffolds

Information regarding the direct application of this compound in the synthesis of Benzimidazolinopiperazinone Scaffolds is not available in the reviewed scientific literature.

Nitroimidazole Ring Construction

The precursor to this compound, aminoacetaldehyde dimethyl acetal, is a key starting material in the synthesis of the 2-nitroimidazole (B3424786) ring, a core structure in several pharmaceutical agents. The synthesis of bioactive nitroimidazoles, such as azomycin (B20884) and misonidazole, has been achieved utilizing this precursor.

In one synthetic approach, β-aminoacetaldehyde dimethyl acetal is treated with S-ethylisothiourea to form N-(2,2-dimethoxyethyl)guanidine sulfate. Subsequent treatment with concentrated hydrochloric acid facilitates cyclization to produce 2-aminoimidazole. This intermediate then undergoes diazotization followed by nitration to yield the final 2-nitroimidazole product. This multi-step process highlights the utility of the masked aldehyde functionality of the acetal, which allows for selective reactions at the amino group before the construction of the imidazole (B134444) ring.

Building Block in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to explore a wide range of chemical space from a limited set of starting materials. This compound, and its precursor aminoacetaldehyde dimethyl acetal, are valuable building blocks in this field.

Aminoacetaldehyde dimethyl acetal is considered a readily available, common building block for the synthesis of molecular libraries in a modular fashion. researchgate.net Its bifunctional nature, possessing both a primary amine and a protected aldehyde, allows for a divergent synthetic approach. The amine can be readily acylated, alkylated, or used in cyclization reactions, while the acetal provides a latent aldehyde functionality that can be unmasked under acidic conditions for subsequent reactions like the Pictet-Spengler condensation. This dual reactivity enables the creation of a wide array of molecular scaffolds from a single, simple precursor, which is a central tenet of DOS. nih.govnih.gov

The application of such building blocks in DOS allows for the generation of libraries with significant stereochemical and skeletal diversity, which is crucial for the discovery of novel biologically active compounds.

Precursor for Bioactive Compound Development

This compound and its derivatives are important precursors in the development of various bioactive compounds. The acetamide moiety itself is found in numerous therapeutic agents with applications in controlling inflammation and as antiviral drugs. nih.gov

The precursor, aminoacetaldehyde dimethyl acetal, is a key intermediate in the synthesis of important pharmaceuticals. For instance, it is used in the synthesis of the anti-HIV drug dolutegravir (B560016) and the anthelmintic praziquantel. patsnap.compharmaffiliates.com

Furthermore, the structural motif of this compound makes it a potential substrate for the Pictet-Spengler reaction, a cornerstone in the synthesis of a vast number of alkaloids and related biologically active compounds. nih.govwikipedia.orgnsf.gov The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. The deprotection of the acetal in this compound would generate the necessary aldehyde functionality for this powerful ring-forming reaction, opening pathways to complex heterocyclic systems like tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals. nih.govwikipedia.org

Recent studies have also shown that derivatives of N-(2-hydroxyphenyl)acetamide can be nitrosylated or nitrated to form bioactive compounds that influence gene expression in plants. mdpi.com This indicates that the acetamide scaffold can be readily modified to produce molecules with specific biological activities.

Below is a table summarizing the properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol nih.gov |

| CAS Number | 62005-48-5 nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | N-[2,2-Dimethoxyethyl]acetamide |

Synthesis of Complex Polyhydroxylated Structures

Information regarding the specific use of this compound in the synthesis of complex polyhydroxylated structures is not available in the reviewed scientific literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For N-(2,2-Dimethoxyethyl)acetamide, DFT would be the foundational method for understanding its intrinsic properties.

Analysis of Molecular Conformations and Energetic Landscapes

The flexibility of the dimethoxyethyl side chain in this compound allows for multiple low-energy conformations. A thorough conformational analysis is crucial for understanding its behavior.

Methodology: A computational conformational search would involve rotating the key single bonds (C-C, C-N, and C-O) and calculating the energy of each resulting geometry using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). This process maps out the potential energy surface (PES) of the molecule.

Anticipated Findings: The analysis would identify several stable conformers. For instance, studies on similar N,N-dialkyl substituted acetamides have revealed complex conformational equilibria involving multiple forms. For this compound, the relative orientation of the acetamide (B32628) group and the dimethoxyethyl group would define the main conformers. The energetic landscape would show the relative stability of these conformers and the energy barriers for interconversion. Intramolecular hydrogen bonds, such as between the amide proton and one of the methoxy (B1213986) oxygen atoms, could play a significant role in stabilizing certain conformations.

Below is a hypothetical data table representing the kind of results a DFT conformational analysis might yield for this compound, based on findings for related molecules.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angles (°) |

|---|---|---|---|

| Global Minimum | 0.00 | 2.5 | O=C-N-C: 178; C-N-C-C: 65 |

| Conformer 2 | 1.25 | 3.1 | O=C-N-C: -175; C-N-C-C: -70 |

| Conformer 3 | 2.10 | 1.8 | O=C-N-C: 179; C-N-C-C: 180 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Methodology: Following geometric optimization with DFT, the energies and spatial distributions of the HOMO and LUMO would be calculated. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

Anticipated Findings: For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group (C=O). The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability. A study on a related acetamide derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, found a HOMO-LUMO gap of 5.0452 eV, indicating significant stability. Similar calculations for this compound would allow for comparisons of reactivity with other compounds.

A table of predicted electronic properties for this compound would look as follows:

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | 1.5 |

| HOMO-LUMO Gap (ΔE) | 8.0 |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are effective in predicting the NLO response of molecules. The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response.

Methodology: Using the optimized geometry from DFT calculations, the first hyperpolarizability (β) would be computed. This calculation involves determining the response of the molecule's dipole moment to an applied external electric field.

Anticipated Findings: Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to have high β values. While this compound does not have a classic extended π-system, the presence of donor (amine) and acceptor (carbonyl) groups could lead to a modest NLO response. Computational studies on other acetamide derivatives have shown that their hyperpolarizability values are often higher than those of reference materials like urea (B33335). A systematic study could explore how modifications to the acetamide structure influence its NLO properties.

Simulation of Spectroscopic Signatures (e.g., IR, NMR Chemical Shifts)

DFT calculations are routinely used to simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These simulations are invaluable for interpreting experimental data and confirming molecular structures.

Methodology:

IR Spectra: After geometry optimization, frequency calculations are performed. This yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Anticipated Findings: The simulated IR spectrum of this compound would show characteristic peaks for the N-H stretch, C=O stretch (amide I band), and C-N stretch/N-H bend (amide II band). For example, a study on N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide assigned the keto group stretching vibration to the 1637-1649 cm⁻¹ range. The simulated ¹H and ¹³C NMR spectra would predict the chemical shifts for all unique protons and carbons in the molecule, aiding in the assignment of experimental spectra. Comparing computed shifts for different conformers can also provide insight into the molecule's structure in solution.

Advanced Quantum Chemical Calculations in Reaction Pathway Elucidation

Beyond static properties, computational chemistry can explore the dynamics of chemical reactions. Advanced methods can map out entire reaction pathways, identifying transition states and intermediates.

Methodology: For a potential reaction involving this compound, such as hydrolysis or pyrolysis, quantum chemical methods can be used to locate the transition state (TS) structures connecting reactants and products. Methods like the Artificial Force Induced Reaction (AFIR) can automatically explore reaction pathways. Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations can confirm that it correctly connects the desired reactant and product minima.

Anticipated Findings: A computational study on the decomposition of N-substituted diacetamides identified a mechanism involving a six-membered transition state. A similar approach for this compound could elucidate its thermal decomposition mechanism or its reactivity in other chemical transformations. The calculated activation energies (the energy difference between the reactant and the transition state) would provide a quantitative prediction of the reaction kinetics. This information is critical for understanding the stability and reactivity of the compound under various conditions.

Molecular Modeling Approaches for Mechanistic Insights

Molecular modeling encompasses a broader range of computational techniques, including semi-empirical methods and molecular mechanics, which can be used to study larger systems or longer timescales than are feasible with high-level quantum chemistry.

Methodology: For this compound, molecular dynamics (MD) simulations could be employed. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, using forces derived from either a quantum mechanical calculation (ab initio MD) or a classical force field. This approach allows for the exploration of conformational dynamics and solvent effects.

Anticipated Findings: MD simulations would provide a dynamic picture of the conformational flexibility of this compound in different environments (e.g., in a vacuum vs. in a solvent like water). This would reveal not only the stable conformations but also the pathways and frequencies of transitions between them. Furthermore, by analyzing the interactions between the molecule and its surroundings, one could gain mechanistic insights into processes like self-assembly or binding to a biological target.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govst-andrews.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For N-(2,2-Dimethoxyethyl)acetamide, ¹H NMR and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.

In ¹H NMR spectroscopy of this compound, the chemical environment of each proton is analyzed. The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the acetyl methyl group, the methylene (B1212753) (-CH₂-) group, the methine (-CH-) group, the two methoxy (B1213986) (-OCH₃) groups, and the amide proton (-NH-).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.0 | Singlet | 3H |

| Methylene (NCH₂) | ~3.4 | Triplet | 2H |

| Methine (CH) | ~4.4 | Triplet | 1H |

| Methoxy (OCH₃) | ~3.3 | Singlet | 6H |

| Amide (NH) | Variable (e.g., ~6.0-8.0) | Broad Singlet | 1H |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the amide group is characteristically found at the low-field end of the spectrum (downfield). The carbon of the methine group, bonded to two oxygens, will also appear significantly downfield, while the aliphatic carbons of the methyl, methylene, and methoxy groups will appear at higher field (upfield). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Acetyl (CH₃) | ~23 |

| Methylene (NCH₂) | ~41 |

| Methoxy (OCH₃) | ~54 |

| Methine (CH) | ~102 |

| Carbonyl (C=O) | ~170 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationnih.govresearchgate.netimist.ma

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include a strong absorption band for the amide C=O (Amide I band), a band for the N-H bending vibration (Amide II band), and a sharp peak corresponding to the N-H stretch. Additionally, C-H stretching from the aliphatic and methoxy groups, and C-O stretching vibrations from the acetal (B89532) functional group will be present. researchgate.netnist.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3250 | Medium-Strong |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium-Strong |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H (Amide II) | Bend | 1640 - 1550 | Medium |

| C-O | Stretch | 1150 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisnih.govnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound, the molecular formula is C₆H₁₃NO₃, corresponding to a molecular weight of approximately 147.17 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) would typically show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this compound would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 116, or cleavage of the bond between the nitrogen and the ethyl chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity |

| 147 | [M]⁺ (Molecular Ion) |

| 116 | [M - OCH₃]⁺ |

| 88 | [CH₃C(O)NHCH₂CH]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structural Analysisimist.ma

X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopyimist.ma

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores within a molecule determine the wavelengths of absorption.

The this compound molecule contains an amide carbonyl group as its primary chromophore. Simple, non-conjugated amides typically exhibit a weak absorption band in the far UV region, around 200–220 nm. imist.manist.gov This absorption is attributed to the n→π* electronic transition of the carbonyl group. Since there are no other significant chromophores in the molecule that would absorb in the near-UV or visible range, a detailed spectrum is generally not used for routine identification but can confirm the absence of conjugated impurities.

Advanced Chromatographic Techniques for Purity and Analysis (e.g., HPLC, TLC)

The assessment of purity and the analytical determination of this compound in research and quality control settings rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such powerful methods that are widely employed for the separation, identification, and quantification of this and similar amide compounds. These techniques are crucial for monitoring reaction progress, identifying impurities, and ensuring the final product meets required specifications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the separation of polar molecules. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer on the column. wikipedia.org

For a compound with the characteristics of this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. wikipedia.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. The inclusion of additives like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase can help to improve peak shape and resolution. chromatographyonline.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the amide functional group exhibits absorbance in the low UV region. For more sensitive and specific detection, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC system (HPLC-MS).

Illustrative HPLC Method Parameters for Analysis of this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction or for the initial screening of sample purity. osti.gov In TLC, a stationary phase, typically silica (B1680970) gel coated on a glass or aluminum plate, is used. youtube.com

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a developing chamber containing a shallow pool of a mobile phase. The mobile phase, a solvent or a mixture of solvents, travels up the plate by capillary action. youtube.com The separation of the components in the sample is based on their differential partitioning between the stationary and mobile phases. For a polar compound like this compound, a relatively non-polar mobile phase will result in lower retention, and the compound will travel further up the plate.

The spots on the developed TLC plate can be visualized under UV light (typically at 254 nm) if the compound is UV-active. acs.org Alternatively, staining reagents can be used to visualize the separated components. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.

Example TLC System for this compound Analysis:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Ethyl acetate / Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) or Potassium permanganate (B83412) stain |

| Expected Rf | ~0.4 (This value is illustrative and can vary) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-Dimethoxyethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of 2,2-dimethoxyethylamine with acetyl chloride in ethanol under reflux (6–8 hours), followed by cooling and recrystallization . Optimization includes controlling stoichiometric ratios (1:1 molar ratio of amine to acetylating agent) and solvent choice (ethanol for solubility and inertness). Reaction efficiency can be monitored via TLC or HPLC to ensure minimal byproduct formation. Post-reaction purification via recrystallization or column chromatography is critical for high-purity yields .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .

- Storage : Store in sealed containers in cool, dry areas away from oxidizers .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity (e.g., acetamide proton at δ 2.0–2.1 ppm, dimethoxy groups at δ 3.3–3.4 ppm) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1100 cm (C-O of dimethoxy groups) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 190.12) .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives inform their molecular conformation and reactivity?

- Methodological Answer : X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H···O interactions) that stabilize the Z-conformation of the molecule. For example, in related compounds, torsion angles (e.g., N18–C2–C3–C4 = 4°) indicate planar arrangements favoring cyclization precursors . Such data guide synthetic modifications (e.g., substituent placement) to enhance stability or reactivity .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes or receptors). For example, docking studies on acetamide analogs reveal binding affinities to antioxidant enzymes, suggesting potential therapeutic applications .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox behavior .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, toxicity) .

Q. How do intramolecular hydrogen bonds influence the stability of this compound in crystalline states?

- Methodological Answer : Hydrogen bonds between acetamide NH and dimethoxy oxygen atoms (e.g., N11–H···O24, bond length ~2.8 Å) lock the molecule into a rigid conformation, reducing entropy and enhancing crystalline stability. This is critical for designing derivatives with predictable solid-state behavior . Synchrotron X-ray diffraction can resolve these interactions at sub-Ångström resolution .

Notes

- Advanced questions emphasize structural, computational, and mechanistic insights.

- Basic questions focus on foundational synthesis, safety, and characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.